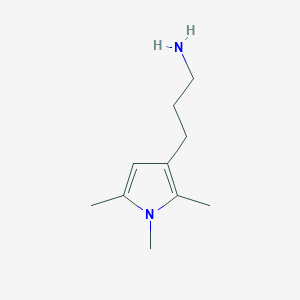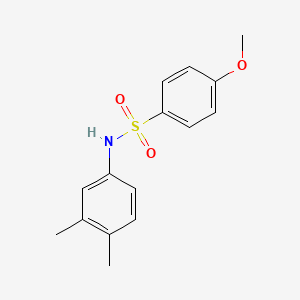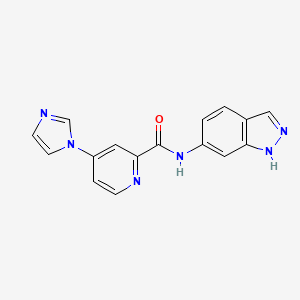
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene, also known as MPPTB, is a compound belonging to the class of thioether compounds. It has a molecular formula of C24H26N2OS and a molecular weight of 390.55 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with phenyl groups, one of which is further substituted with a methoxy group and a phenylthiomethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources retrieved .科学的研究の応用
Novel Synthesis and Impurities in Drug Development
Research into novel synthesis methods and the identification of pharmaceutical impurities plays a crucial role in drug development and safety. For instance, a review focused on omeprazole, a proton pump inhibitor, highlights the significance of understanding pharmaceutical impurities and novel synthesis methods. This knowledge aids in developing safer and more effective medications by ensuring purity and efficacy, which could be relevant to compounds structurally related to 4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene (Saini et al., 2019).
Environmental Impact of Chemical Compounds
The environmental impact of chemical compounds, including their reactivity and degradation, is another area of intense research. For example, the atmospheric reactivity of methoxyphenols, compounds structurally related to the query chemical, has been reviewed, highlighting the importance of understanding the environmental fate of such chemicals. This knowledge can inform the development of environmentally benign chemicals and the assessment of their potential environmental hazards (Liu et al., 2022).
Supramolecular Chemistry and Material Science
In material science and supramolecular chemistry, the understanding of molecular structures and their assembly properties is fundamental. Benzene-1,3,5-tricarboxamide, for example, is a compound that has been extensively studied for its self-assembly and potential applications in nanotechnology and biomedical fields. This research underscores the value of exploring molecular structures for developing new materials and technologies, which could be relevant for derivatives of the specified compound (Cantekin et al., 2012).
Biochemical Research and Molecular Interactions
In biochemical research, understanding the interactions between small molecules and biological macromolecules is crucial. The study of Hoechst 33258, a compound known for its specific binding to DNA, provides insights into how chemical compounds can interact with DNA and potentially regulate biological functions. This research has implications for drug design and the development of therapeutic agents, which could extend to compounds with similar structural features (Issar & Kakkar, 2013).
作用機序
Target of Action
The primary target of 4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene is the oxidoreductase enzyme . This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
The interaction of This compound with its target involves hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the binding site on the oxidoreductase enzyme . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical processes it regulates.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its interaction with the oxidoreductase enzyme, it is plausible that it influences pathways related to oxidative stress and energy metabolism .
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be diverse, given the broad role of oxidoreductase enzymes. Potential effects could include altered energy metabolism, changes in cellular redox status, and modulation of detoxification processes .
生化学分析
Biochemical Properties
4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins and enzymes is primarily through binding interactions, which can lead to changes in the enzyme’s activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic profile of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and changes in behavior. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and toxicity. The compound’s distribution within tissues also determines its therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is essential for predicting its biological effects and optimizing its therapeutic applications .
特性
IUPAC Name |
1-[(4-methoxyphenyl)-phenylsulfanylmethyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-22-14-12-20(13-15-22)24(28-23-10-6-3-7-11-23)26-18-16-25(17-19-26)21-8-4-2-5-9-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVOFFXYYIWZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(N2CCN(CC2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)
![ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride](/img/structure/B2635540.png)
![1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2635542.png)

![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)


![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)
![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)


![N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide](/img/structure/B2635557.png)
![N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2635560.png)
